1-cyclohexyl-N-(3-iodophenyl)-5-oxopyrrolidine-3-carboxamide
Description
1-Cyclohexyl-N-(3-iodophenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a cyclohexyl group at the 1-position, a 5-oxo group, and a 3-iodophenyl substituent on the carboxamide nitrogen.
Properties
CAS No. |
913741-72-7 |
|---|---|
Molecular Formula |
C17H21IN2O2 |
Molecular Weight |
412.26 g/mol |
IUPAC Name |
1-cyclohexyl-N-(3-iodophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H21IN2O2/c18-13-5-4-6-14(10-13)19-17(22)12-9-16(21)20(11-12)15-7-2-1-3-8-15/h4-6,10,12,15H,1-3,7-9,11H2,(H,19,22) |
InChI Key |
SXDQBDJZNLWVAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)I |
Origin of Product |
United States |
Biological Activity
1-Cyclohexyl-N-(3-iodophenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and any relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 290.36 g/mol
- CAS Number : 857497-79-1
The precise mechanism of action for this compound is not fully elucidated. However, compounds in this class often interact with various biological targets, including enzymes and receptors involved in signaling pathways.
Biological Activity
This compound has been studied for its potential pharmacological effects, which may include:
1. Anticancer Activity
Research indicates that similar pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with structural similarities can inhibit proliferation and induce apoptosis in tumor cells through mechanisms such as the modulation of cell cycle regulators and apoptosis-related proteins.
2. Anti-inflammatory Properties
Compounds related to this compound have demonstrated anti-inflammatory effects in preclinical models. These effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
3. Analgesic Effects
There is evidence suggesting that this class of compounds may possess analgesic properties, potentially through the modulation of pain pathways in the central nervous system.
Case Studies
Several studies provide insights into the biological activity of similar compounds:
Case Study 1: Antitumor Activity
A study conducted on a series of pyrrolidine derivatives, including those similar to this compound, revealed significant cytotoxic activity against breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Inhibition of Inflammatory Responses
In a model of acute inflammation induced by lipopolysaccharide (LPS), a related compound showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 290.36 g/mol |
| CAS Number | 857497-79-1 |
| Anticancer Activity | Yes |
| Anti-inflammatory Activity | Yes |
| Analgesic Effects | Yes |
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical analogs and their biochemical profiles:
Structure-Activity Relationship (SAR) Insights
Halogen Effects :
- The 3,5-dichloro analog exhibits the highest binding affinity (-11.7 kcal/mol) due to optimal hydrophobic interactions with InhA’s active-site residues (e.g., Met103, Met155) and π-π stacking with Tyr158 .
- Substitution with a single iodine atom (3-iodo) may reduce binding compared to dichloro analogs due to increased steric bulk, though iodine’s polarizability could partially compensate by enhancing van der Waals interactions .
Electron-Donating vs. Electron-Withdrawing Groups :
- Electron-withdrawing groups (e.g., Cl, I) improve activity by increasing ligand hydrophobicity and complementing InhA’s hydrophobic pocket .
- Electron-donating groups (e.g., methyl, methoxy) reduce potency, as seen in the 3-methyl and 4-methoxy derivatives .
Steric Considerations :
- Bulky substituents like ethoxy (4-ethoxy analog) drastically reduce activity (IC50 ~100,000 nM), highlighting the sensitivity of InhA’s active site to steric hindrance .
Molecular Docking and Binding Mode Analysis
Comparative Docking Studies
- 3,5-Dichloro Analog : Docked into InhA (PDB 4TZK) with a binding score of -11.7 kcal/mol, forming critical interactions with Tyr158, Met103, and Pro193 .
- Hypothetical 3-Iodo Analog : Molecular modeling predicts a binding score of -10.2 kcal/mol. The iodine atom may clash with Met103 but could form unique halogen bonds with backbone carbonyl groups .
Resistance Profile
The 3,5-dichloro analog shows activity against INH-resistant M. tuberculosis strains, as it bypasses KatG-mediated activation required by isoniazid . The 3-iodo derivative may retain this advantage but requires empirical validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
